(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine
Descripción
BenchChem offers high-quality (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2/c1-3-9-26(10-4-1)13-7-23-32-30-19-15-28(16-20-30)25-29-17-21-31(22-18-29)33-24-8-14-27-11-5-2-6-12-27/h1-24H,25H2/b13-7+,14-8+,32-23?,33-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYLJPVFMGBKU-BRVKGTQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine, often referred to as a derivative of cinnamamide, has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes multiple aromatic rings and an imine functional group. Its molecular formula is C24H24N2, and it exhibits geometric isomerism due to the presence of double bonds.
Biological Activity Overview
Research indicates that the compound possesses various biological activities, particularly in the realm of neuropharmacology and anticancer properties. Below are key findings from recent studies:
Anticonvulsant Activity
A study examining related cinnamamide derivatives demonstrated significant anticonvulsant properties. For example, compounds similar to (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine showed efficacy in several seizure models, suggesting a potential for treating epilepsy. The mechanisms involved may include modulation of GABAergic neurotransmission, which is critical in seizure control .
Anticancer Properties
Several derivatives of cinnamamide have been investigated for their anticancer effects. Compounds with structural similarities to (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine have shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Anticonvulsant Efficacy : In a study involving various cinnamamide derivatives, one compound exhibited an ED50 value of 13.21 mg/kg in a mouse model for inducing seizures. This suggests that modifications to the phenyl ring and olefin linker can significantly affect anticonvulsant activity .
- Cytotoxicity Evaluation : A safety assessment conducted on related compounds indicated low cytotoxicity at concentrations up to 100 µM in HepG2 and H9c2 cell lines. This safety profile is promising for further development as therapeutic agents .
Data Tables
| Biological Activity | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | Frings Mouse Model | 13.21 | |
| Anticancer | MCF7 Cell Line | >100 | |
| Cytotoxicity | HepG2 Cell Line | >100 |
The proposed mechanisms by which (E)-3-phenyl-N-[4-[[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]methyl]phenyl]prop-2-en-1-imine exerts its biological effects include:
- Modulation of GABA Receptors : Enhancing GABAergic transmission may contribute to its anticonvulsant effects.
- Induction of Apoptosis in Cancer Cells : The activation of intrinsic apoptotic pathways via caspase activation has been observed in related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
